4-(2-Pyridinyl)benzoyl Chloride Hydrochloride

Catalog No.
S14390620
CAS No.
M.F
C12H9Cl2NO
M. Wt
254.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride

Product Name

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride

IUPAC Name

4-pyridin-2-ylbenzoyl chloride;hydrochloride

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C12H8ClNO.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H;1H

InChI Key

KYJJJEKWUOIONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)Cl.Cl

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride is a chemical compound with the molecular formula C12H8ClNOC_{12}H_{8}ClNO and a CAS number of 223128-24-3. This compound features a benzoyl group attached to a pyridine ring, making it a member of the broader class of pyridine derivatives. It is primarily recognized for its role in various biochemical applications, particularly in studies related to neurotransmission and neuropharmacology, including its relevance to conditions such as Alzheimer's disease, schizophrenia, and pain management .

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Formation of Pyridine Derivatives: It can be used as an intermediate in the synthesis of various pyridine-based compounds through reactions with different nucleophiles.
  • Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitating the formation of more complex structures.

These reactions are essential for the development of pharmaceuticals and other biologically active compounds.

The synthesis of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with 4-(2-pyridyl)benzonitrile or similar precursors.
  • Acylation Reaction: The precursor undergoes acylation using benzoyl chloride in the presence of a suitable catalyst or base to introduce the benzoyl group.
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for storage and handling.

Alternative methods may also involve variations in reaction conditions or different starting materials to achieve similar products .

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its interaction with acetylcholine receptors and other neurotransmitter systems.
  • Chemical Research: This compound is utilized in research settings for studying chemical reactivity and biological interactions involving pyridine derivatives.
  • Analytical Standards: It is employed as a reference standard in various analytical methods used for quantifying related compounds in biological samples .

Interaction studies involving 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride focus on its binding affinity and activity against specific biological targets. For instance, research has indicated that pyridine-containing compounds can interact with various receptors implicated in neuropharmacology, including acetylcholine receptors . Studies utilizing docking analysis have suggested potential binding modes that could inform the design of more effective therapeutic agents.

Several compounds share structural similarities with 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride, which may influence their biological activities and applications. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(Pyridin-2-yl)benzamideBenzamide derivativeExhibits strong anti-inflammatory properties
2-(Pyridin-3-yl)phenolContains hydroxyl groupKnown for antioxidant activity
4-(Pyridin-3-yl)benzoyl ChlorideSimilar acyl chloride structureEnhanced reactivity due to electron-withdrawing effects
3-(Pyridin-4-yl)benzoic AcidCarboxylic acid derivativeImportant for drug formulation due to solubility

These compounds highlight the versatility of pyridine derivatives in medicinal chemistry, each possessing unique properties that make them suitable for different applications.

Friedel-Crafts acylation remains a cornerstone for constructing pyridine-benzoyl frameworks. The reaction involves electrophilic aromatic substitution, where an acylium ion interacts with an electron-rich aromatic ring. For 4-(2-pyridinyl)benzoyl chloride hydrochloride, this typically entails coupling a pyridine derivative with a benzoyl chloride precursor.

Lewis acid catalysts, such as aluminum trichloride, are indispensable for generating the reactive acylium intermediate. In one embodiment, 2-cyanopyridine reacts with veratrole (1,2-dimethoxybenzene) in the presence of aluminum trichloride and hydrogen chloride gas, yielding 2-(3,4-dimethoxybenzoyl)pyridine. This intermediate undergoes demethylation and subsequent chlorination to form the target compound. The catalytic efficiency of aluminum trichloride stems from its ability to polarize the carbonyl group, enhancing electrophilicity while stabilizing transition states.

Reaction conditions critically influence yields. For instance, maintaining temperatures below 40°C during acylium ion formation prevents side reactions, while extended reaction times (8–24 hours) ensure complete conversion. Post-reaction hydrolysis with dilute hydrochloric acid isolates the product, which is further purified via recrystallization or distillation.

Modulation of Acetylcholine Receptor Dynamics in Alzheimer's Disease Models

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride represents a significant compound in the investigation of acetylcholine receptor modulation within Alzheimer's disease research frameworks . The compound's pyridine-containing structure positions it within a class of molecules that demonstrate notable interactions with neuronal nicotinic acetylcholine receptors, particularly those implicated in cognitive function and memory formation [2].

Research investigations have demonstrated that pyridine derivatives, including compounds structurally related to 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride, exhibit substantial binding affinity for acetylcholine receptor subtypes [3]. The compound's benzoyl chloride moiety contributes to its reactivity profile, enabling selective interactions with receptor binding sites that are critical for acetylcholine-mediated signaling pathways .

Receptor Binding Characteristics and Kinetic Parameters

The modulation of acetylcholine receptor dynamics by 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride involves complex kinetic mechanisms that affect both receptor binding affinity and functional activity [4]. Studies utilizing related pyridine-containing compounds have revealed that structural modifications in the pyridine ring system can significantly influence receptor selectivity and binding kinetics [5].

ParameterMeasurement RangeResearch Context
Binding Affinity (Ki values)11-210 picomolarNicotinic acetylcholine receptor subtypes [5]
Receptor Selectivity>30-fold selectivityAlpha4beta2 versus other subtypes [6]
Functional Modulation64-83% enhancementAllosteric modulation capacity [7]

The compound's interaction with acetylcholine receptors demonstrates pathway-specific effects that are particularly relevant to Alzheimer's disease pathophysiology [8]. Cholinergic signaling dysfunction represents a fundamental characteristic of Alzheimer's disease progression, with acetylcholine levels significantly reduced in affected brain regions [9].

Mechanistic Insights from Alzheimer's Disease Models

Research utilizing scopolamine-induced cognitive impairment models has provided valuable insights into the therapeutic potential of pyridine-based compounds in addressing acetylcholine receptor dysfunction [9]. The compound 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride's structural characteristics suggest similar mechanistic pathways for cognitive enhancement through acetylcholine receptor modulation .

Novel investigations have demonstrated that related pyridine derivatives can effectively counteract acetylcholinesterase-mediated acetylcholine depletion, thereby restoring normal receptor dynamics in experimental Alzheimer's disease models [9]. These findings support the potential utility of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride in therapeutic applications targeting cholinergic dysfunction [8].

Dopaminergic Pathway Interactions for Parkinson's Disease Therapeutic Development

The investigation of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride in dopaminergic pathway modulation represents a critical area of Parkinson's disease research [10]. The compound's pyridine scaffold provides structural features that enable interaction with dopamine receptor systems and associated neurotransmitter pathways [11].

Pyridine alkaloids and related compounds have demonstrated significant activity within central nervous system dopaminergic circuits [11]. The specific structural configuration of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride, featuring both pyridine and benzoyl functional groups, positions it as a candidate for investigating dopamine pathway modulation in Parkinson's disease models .

Dopamine Receptor Interaction Mechanisms

Research findings indicate that pyridine-containing compounds can modulate dopamine receptor function through multiple mechanisms, including direct receptor binding and allosteric modulation [12]. The compound 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride's structural characteristics suggest potential for selective dopamine receptor subtype interactions [13].

Dopamine Receptor SubtypeBinding CharacteristicsTherapeutic Relevance
Dopamine D2 ReceptorsEnhanced binding affinityMotor function regulation [14]
Dopamine D4 ReceptorsSelective antagonismDyskinesia management [12]
Dopaminergic PathwaysPathway-specific modulationNeuroprotective effects [15]

Experimental studies utilizing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease models have revealed that compounds containing pyridine structural elements can influence dopaminergic neuron survival and function [16]. These investigations provide mechanistic insights relevant to understanding how 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride might interact with dopaminergic systems [17].

Therapeutic Development Implications

The compound's potential for Parkinson's disease therapeutic development is supported by research demonstrating that pyridine derivatives can effectively modulate dopaminergic pathway dysfunction [10]. Studies have shown that related compounds can prevent dopamine receptor downregulation and maintain normal dopaminergic signaling in experimental models [14].

Advanced research utilizing deep brain stimulation and dopaminergic medication comparisons has revealed that effective Parkinson's disease interventions must address both local neural population activity and macroscale network synchronization [15]. The structural properties of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride suggest potential for multi-level dopaminergic pathway modulation .

Neurotransmitter Reuptake Inhibition Mechanisms in Addiction Studies

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride's role in neurotransmitter reuptake inhibition represents a significant area of addiction research investigation [18]. The compound's structural features enable interactions with neurotransmitter transporter systems that are critical for addiction-related neural adaptations [19].

Research utilizing benzoyl chloride derivatives for neurotransmitter monitoring has demonstrated the importance of these compounds in understanding reuptake mechanisms [18]. The compound's pyridine component contributes to its selectivity for specific neurotransmitter systems involved in addiction pathophysiology [20].

Reuptake Inhibition Mechanisms

The investigation of neurotransmitter reuptake inhibition by 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride involves complex interactions with dopamine, serotonin, and norepinephrine transporter systems [21]. These interactions are fundamental to understanding addiction-related neural circuit dysfunction [19].

Neurotransmitter SystemReuptake Inhibition MechanismResearch Application
Dopamine TransportersSelective binding inhibitionReward pathway modulation [21]
Serotonin TransportersDual mechanism activityAddiction comorbidity studies [21]
Norepinephrine SystemsPathway-specific effectsWithdrawal symptom management [20]

Research findings indicate that effective reuptake inhibition requires precise molecular interactions between inhibitor compounds and transporter binding sites [19]. The structural characteristics of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride suggest potential for selective neurotransmitter system targeting .

Addiction Research Applications

Studies investigating nicotinic acetylcholine receptor interactions in addiction models have revealed that pyridine-containing compounds can modulate reward pathway function [11]. The compound 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride's dual pyridine and benzoyl structure provides opportunities for investigating multiple neurotransmitter system interactions simultaneously [3].

Advanced neurochemical monitoring techniques utilizing benzoyl chloride derivatives have enabled detailed investigation of neurotransmitter reuptake dynamics in addiction research contexts [18]. These methodological approaches support the investigation of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride's effects on addiction-related neurotransmitter dysfunction [18].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.0061193 g/mol

Monoisotopic Mass

253.0061193 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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